N-Hydroxycyclododecanamine

Description

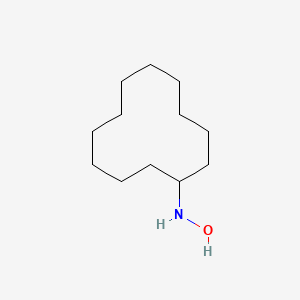

N-Hydroxycyclododecanamine is a cyclic amine derivative featuring a 12-membered carbon ring (cyclododecane) substituted with a hydroxylamine (-NHOH) functional group. The cyclic structure may confer unique solubility and stability properties compared to linear analogs.

Properties

CAS No. |

1781-71-1 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-cyclododecylhydroxylamine |

InChI |

InChI=1S/C12H25NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-14H,1-11H2 |

InChI Key |

ONJROZXGUDYWIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododecanamine, N-hydroxy- can be synthesized through several methods:

Reduction of Cyclododecanone Oxime: This method involves the reduction of cyclododecanone oxime using sodium and an alcohol.

Catalytic Reduction of Nitrocyclododecane: In this method, nitrocyclododecane is reduced using hydrogen in the presence of a catalyst.

Ritter Reaction of Cyclododecene: This method involves the reaction of cyclododecene with hydrocyanic acid, followed by hydrolysis to yield cyclododecanamine, N-hydroxy-.

Hydrogenation of Cyclododecanone: Cyclododecanone is hydrogenated under amination conditions to produce cyclododecanamine, N-hydroxy-.

Industrial Production Methods

Industrial production of cyclododecanamine, N-hydroxy- typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclododecanamine, N-hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert cyclododecanamine, N-hydroxy- to its amine or hydroxylamine derivatives.

Substitution: The N-hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation Products: Oximes and nitroso derivatives.

Reduction Products: Amines and hydroxylamines.

Substitution Products: Halogenated and other substituted derivatives.

Scientific Research Applications

Cyclododecanamine, N-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclododecanamine, N-hydroxy- involves its interaction with molecular targets and pathways. The N-hydroxy group plays a crucial role in its reactivity, enabling the compound to participate in various biochemical processes. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

N-[1-(Thiophen-2-yl)ethyl]cyclododecanamine

Dodecylamine (1-Dodecanamine)

- Molecular Formula : C₁₂H₂₇N .

- Structure : Linear primary amine with a 12-carbon chain.

- Key Differences :

- Linear structure increases hydrophobicity and reduces steric hindrance compared to cyclic analogs.

- Lacks the N-hydroxy group, limiting its ability to participate in redox or chelation reactions.

- Applications : Used as a polymer additive and surfactant .

N-Hydroxyoctanamide

- Molecular Formula: C₈H₁₇NO₂ .

- Structure : Hydroxamic acid derivative with an 8-carbon chain.

- Key Differences :

- Contains a hydroxamic acid (-CONHOH) group, enabling strong metal chelation (e.g., iron, copper).

- Shorter chain length and linear structure reduce steric effects compared to cyclododecanamine derivatives.

- Applications: Potential use in chelation therapy or as a corrosion inhibitor.

N,N-Dimethylhydroxylamine

- Molecular Formula: C₂H₇NO .

- Structure : Small hydroxylamine derivative with two methyl groups.

- Key Differences :

- Compact structure results in higher volatility and water solubility.

- Reactive N-O bond facilitates participation in oxidation-reduction reactions.

- Applications : Possible use as a reducing agent or in synthetic organic chemistry.

Comparative Data Table

*Hypothetical properties inferred from structural analogs.

Research Findings and Limitations

- Reactivity : N-Hydroxy compounds like N-Hydroxyoctanamide and N,N-Dimethylhydroxylamine exhibit redox activity, whereas cyclododecanamine derivatives prioritize steric effects .

- Solubility : Cyclic structures (e.g., this compound) are less water-soluble than linear amines (e.g., Dodecylamine) but may dissolve better in organic solvents .

Biological Activity

N-Hydroxycyclododecanamine is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic amine derivative characterized by the presence of a hydroxyl group attached to the nitrogen atom. This modification can significantly influence its biological activity, particularly its interaction with various biological targets.

Mechanisms of Biological Activity

- Enzyme Inhibition : Compounds similar to N-hydroxy derivatives have shown inhibitory effects on several enzymes, including matrix metalloproteinases (MMPs) and lysine-specific demethylase 1 (LSD1). These enzymes are implicated in various pathologies such as cancer and inflammatory diseases .

- Antimicrobial Properties : N-hydroxy compounds have demonstrated activity against a range of pathogens, including bacteria and protozoa. For instance, certain derivatives have shown effectiveness against Trypanosoma brucei and Plasmodium falciparum, indicating potential for use in treating infectious diseases .

- Nitric Oxide Donor Activity : Similar cyclic hydroxamic acids have been reported to act as nitric oxide (NO) donors, which can exhibit cytotoxic effects against tumor cells and influence various signaling pathways involved in inflammation and immune response .

Table 1: Biological Activities of N-Hydroxy Compounds

Case Study: Antiprotozoal Activity

A specific dimeric N-hydroxyimidazole derivative was evaluated for its antiprotozoal activity against Trypanosoma brucei. The compound exhibited an IC50 value of 0.37 μM, demonstrating high potency. Additionally, it showed enhanced permeability across the blood-brain barrier compared to non-hydroxylated counterparts .

Case Study: Nitric Oxide Donor Mechanism

Research on spirohydroxamic acids indicated that these compounds could act as NO donors in vitro. The presence of dimethyl sulfoxide (DMSO) significantly increased their NO-donor activity, suggesting that solvent conditions can affect the pharmacological properties of these compounds .

Implications for Therapeutic Use

The diverse biological activities exhibited by this compound and its derivatives suggest potential therapeutic applications in:

- Cancer Treatment : By inhibiting key enzymes involved in tumor progression.

- Infectious Disease Management : Through antimicrobial properties effective against resistant pathogens.

- Neurological Disorders : Due to their ability to cross the blood-brain barrier and potentially modulate neuroinflammatory processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.